5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-{[(4-Fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative characterized by a 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core substituted at the 5-position with a [(4-fluorophenyl)amino]methyl group. The benzimidazole scaffold is widely studied due to its pharmacological versatility, including antimicrobial, anticancer, and neuroprotective activities .
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-[(4-fluoroanilino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C16H16FN3O/c1-19-14-8-3-11(9-15(14)20(2)16(19)21)10-18-13-6-4-12(17)5-7-13/h3-9,18H,10H2,1-2H3 |
InChI Key |
YGUHCAZYXNIEDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)F)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 4-fluoroaniline with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on formula C₁₆H₁₆FN₃O.
Thermal Stability
Benzimidazole derivatives exhibit variable thermal stability depending on substituents. Nitro-containing analogs (e.g., TriNBO) show high decomposition temperatures (339°C), while nitramine derivatives decompose at lower temperatures (199–278°C) due to destabilizing nitroxyethyl groups . The target compound’s aminomethyl-fluorophenyl substituent lacks explosive nitro groups, suggesting intermediate thermal stability compared to TriNBO and nitramine analogs.
Biological Activity
5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound that belongs to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The specific compound in focus has garnered attention due to its potential therapeutic applications.
- Molecular Formula : C13H14FN3O2
- Molecular Weight : 263.2675632
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activities of benzimidazole derivatives are well-documented. The compound has been studied for its antibacterial and anticancer properties, among others.
Antibacterial Activity
Research indicates that various benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study involving several benzimidazole analogs reported their effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results showed varying degrees of inhibition zones, which are critical indicators of antibacterial efficacy.
| Compound | Zone of Inhibition (mm) | Gram-positive | Gram-negative |
|---|---|---|---|
| 6e | 29 | Active | Active |
| 6f | 29 | Active | Moderate |
| 6g | 28 | Moderate | Moderate |
The above table summarizes the antibacterial activity of some benzimidazole derivatives, indicating that compounds like 6e and 6f have high activity levels against tested bacterial strains .
Anticancer Activity
In addition to antibacterial properties, benzimidazole derivatives have shown promising anticancer activity. A study highlighted the potential of certain synthesized compounds to inhibit cancer cell proliferation effectively. Notably, compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) formats.
- Cell Lines Tested : HCC827, NCI-H358
- IC50 Values :
- HCC827: 6.26 ± 0.33 μM (2D)
- NCI-H358: 6.48 ± 0.11 μM (2D)
These results suggest that the compound may serve as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism by which benzimidazole derivatives exert their biological effects is often linked to their ability to interact with DNA and inhibit critical cellular processes such as DNA replication and transcription. Studies have indicated that these compounds can bind to the minor groove of DNA, disrupting normal cellular functions and leading to cell death in malignant cells .
Case Studies
- Antibacterial Efficacy : A comprehensive study evaluated the antibacterial properties of several benzimidazole derivatives under various conditions. Compounds were tested at concentrations of 100 µg/mL against standard bacterial strains.
- Anticancer Potential : Another investigation focused on the anticancer potential of synthesized benzimidazole analogs in vitro. The results indicated that certain compounds significantly inhibited tumor cell growth across multiple cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
